3-bromo-5-chloro-4-(chloromethyl)pyridine
Overview
Description
3-bromo-5-chloro-4-(chloromethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with bromine, chlorine, and chloromethyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The targets of a compound depend on its chemical structure and properties. For example, bromine and chlorine atoms in a compound can potentially interact with various biological molecules, including proteins and DNA, altering their function .
Mode of Action
The mode of action of a compound refers to how it interacts with its target. For instance, it might inhibit or activate a certain protein, or it might intercalate into DNA, disrupting its structure .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a protein involved in a certain signaling pathway, it could potentially disrupt that pathway, leading to various downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial in determining its bioavailability. Factors such as the compound’s solubility, stability, and size can influence how well it is absorbed and distributed throughout the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a key protein in a cell growth pathway, it could potentially stop cell proliferation .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at lower temperatures or at certain pH levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-chloro-4-(chloromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 4-methylpyridine. For instance, bromine can be added to 4-methylpyridine under controlled conditions, followed by chlorination using chlorine gas or other chlorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions, utilizing continuous flow reactors to ensure efficient and controlled addition of halogens. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-bromo-5-chloro-4-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-5-chloro-4-(chloromethyl)pyridine has diverse applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
3-Bromo-5-chloropyridine-4-carboxaldehyde: This compound has a formyl group instead of a chloromethyl group.
3-Bromo-4-methylpyridine: It lacks the additional chlorine atom present in 3-bromo-5-chloro-4-(chloromethyl)pyridine.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms along with a chloromethyl group on the pyridine ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
3-bromo-5-chloro-4-(chloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-2-10-3-6(9)4(5)1-8/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESFCQAZGPOUSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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